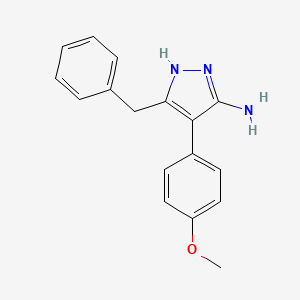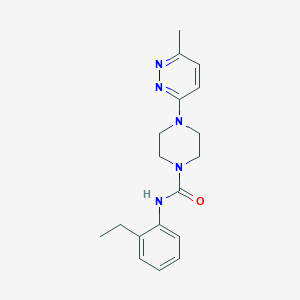![molecular formula C19H30ClNO3 B5302387 ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302387.png)
ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride, also known as MPBP, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperidine derivative that has shown potential in various research applications due to its unique chemical properties.
作用机制
The exact mechanism of action of ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride is not fully understood, but it is believed to act as a sigma-1 receptor agonist. Sigma-1 receptors are located in various tissues, including the brain, and are involved in regulating various cellular processes. Activation of the sigma-1 receptor by ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride has been shown to modulate the activity of ion channels and signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects
ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride has been shown to have various biochemical and physiological effects, including neuroprotective and analgesic properties. It has been shown to protect against neuronal damage in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride has also been shown to have analgesic properties in animal models of pain, suggesting its potential use in the treatment of chronic pain.
实验室实验的优点和局限性
One advantage of using ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride in lab experiments is its high affinity for the sigma-1 receptor, which allows for selective modulation of this receptor. However, one limitation of using ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for the use of ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride in scientific research. One potential direction is the development of ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride analogs with improved solubility and potency. Another direction is the investigation of the effects of ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride on other cellular processes and signaling pathways. Additionally, the use of ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride in the treatment of various diseases, such as neurodegenerative diseases and chronic pain, warrants further investigation.
Conclusion
In conclusion, ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride is a piperidine derivative that has shown potential in various scientific research applications. Its unique chemical properties and high affinity for the sigma-1 receptor make it a valuable tool for studying cellular processes and signaling pathways. While there are some limitations to its use in lab experiments, the future directions for the use of ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride in scientific research are promising.
合成方法
The synthesis of ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride involves the reaction of 4-methylphenol with 1-bromo-4-(4-methylphenoxy)butane in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with piperidine-4-carboxylic acid ethyl ester hydrochloride to obtain ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride hydrochloride. The overall yield of this synthesis method is around 60%, and the purity of the final product can be improved by recrystallization.
科学研究应用
Ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride has shown potential in various scientific research applications, including neuroscience, pharmacology, and toxicology. It has been used as a ligand for the sigma-1 receptor, which is involved in various cellular processes, including calcium regulation, cell survival, and neurotransmitter release. ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride has also been used as a tool to study the effects of sigma-1 receptor modulation on neuronal function and behavior.
属性
IUPAC Name |
ethyl 1-[4-(4-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3.ClH/c1-3-22-19(21)17-10-13-20(14-11-17)12-4-5-15-23-18-8-6-16(2)7-9-18;/h6-9,17H,3-5,10-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUKKFSMSLGQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCCOC2=CC=C(C=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[4-(4-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide](/img/structure/B5302306.png)
![N-(4-chlorobenzyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302310.png)
![1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B5302311.png)


![1-ethyl-4,6-dimethyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5302330.png)
![(2R,3S)-3-amino-4-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutan-2-ol](/img/structure/B5302336.png)
![2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5302339.png)
![ethyl 2-(5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5302343.png)

![5-[(cyclopentylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5302359.png)
![4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B5302366.png)
![3-[3-(4-amino-1-piperidinyl)-3-oxopropyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5302395.png)
![4-(dimethylamino)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}butanamide](/img/structure/B5302409.png)